Technical Guide: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone
Technical Guide: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a piperidine derivative with potential applications in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, known to enhance pharmacokinetic properties and provide a versatile framework for interacting with biological targets.[1] Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a summary of its predicted physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and development.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. These values offer a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | - |
| pKa (most basic) | 9.8 ± 0.2 | ChemAxon |
| logP (Octanol/Water) | 0.5 ± 0.3 | XLogP3 |
| Aqueous Solubility (logS) | -1.5 ± 0.5 | ESOL |
| Boiling Point | 285.4 ± 35.0 °C | Prediction |
| Melting Point | Not available | - |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 2 | SwissADME |
| Rotatable Bonds | 3 | SwissADME |
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of a novel compound such as 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.[2]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4]
Apparatus:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Nitrogen inlet for inert atmosphere
Procedure:
-
Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Prepare a stock solution of the compound (e.g., 1-5 mM) in water or a suitable co-solvent if solubility is low.[2]
-
Prepare standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
-
To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[3]
-
-
Titration:
-
Transfer a known volume of the sample solution to the titration vessel and place it on the magnetic stirrer.
-
If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 with HCl for a basic compound) to ensure the compound is fully protonated.
-
Purge the solution with nitrogen to remove dissolved CO₂.[3]
-
Begin the titration by adding small increments of the titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the expected equivalence point by at least 2 pH units.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in the body.[5]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[6][7][8]
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Preparation:
-
Pre-saturate the n-octanol with water and the water (or buffer, e.g., PBS at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5]
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution and the pre-saturated n-octanol to a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[9]
-
Centrifuge the vial to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw aliquots from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). A standard calibration curve should be prepared for accurate quantification.[7]
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[10]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[11][12]
Apparatus:
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Filtration device (e.g., syringe filters) or centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[11]
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[11]
-
-
Sample Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the equilibrium solubility.
-
Determination of Melting Point by Capillary Method
The melting point is a fundamental physical property used for identification and as an indicator of purity.[13][14]
Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.[15][16]
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[14]
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[15]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[15]
-
Determination of Boiling Point by Microscale Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Principle: A small amount of the liquid is heated in a micro test tube or a melting point capillary containing an inverted smaller capillary. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[17][18][19]
Apparatus:
-
Melting point apparatus
-
Micro test tube or melting point capillary tube
-
A smaller, sealed-end capillary tube (bell)
-
Thermometer
Procedure:
-
Setup:
-
Add a small amount of the liquid (a few microliters) to the micro test tube or melting point capillary.
-
Place the smaller capillary, open end down, into the larger tube containing the liquid.[18]
-
Attach the assembly to a thermometer and place it in the heating block of a melting point apparatus.[19]
-
-
Measurement:
-
Heat the sample. As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.
-
Stop heating and allow the apparatus to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the inverted capillary.
-
Visualized Workflows
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a new chemical entity.
Caption: Workflow for Physicochemical Profiling.
Impact of Physicochemical Properties on Drug Development
This diagram shows the logical relationship between core physicochemical properties and their influence on key aspects of the drug development process.
Caption: Physicochemical Properties in Drug Development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. westlab.com [westlab.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. chymist.com [chymist.com]
- 19. uomus.edu.iq [uomus.edu.iq]
